Nonivamide

Catalog No.
S537467
CAS No.
2444-46-4
M.F
C17H27NO3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonivamide

CAS Number

2444-46-4

Product Name

Nonivamide

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20)

InChI Key

RGOVYLWUIBMPGK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water (slightly)
slightly
Slightly soluble in water
Soluble (in ethanol)

Synonyms

N-vanillylnonanamide, vanillyl-N-nonylamide, vanillylnonanamide

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

The exact mass of the compound Nonivamide is 307.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water (slightly)slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760391. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Supplementary Records. It belongs to the ontological category of capsaicinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Nonivamide (CAS 2444-46-4), commonly referred to as pelargonic acid vanillylamide (PAVA) or synthetic capsaicin, is a highly pure, synthetically manufactured capsaicinoid and potent TRPV1 receptor agonist . Unlike agriculturally derived capsaicin, which requires complex extraction and purification, Nonivamide is produced via controlled chemical synthesis, yielding a consistent white to yellowish powder with a defined melting point of 54–58 °C . It is primarily procured by industrial and pharmaceutical buyers seeking a highly reproducible, thermally stable, and cost-effective alternative to natural chili pepper extracts for applications ranging from riot control agents to marine anti-fouling coatings and topical analgesics .

Substituting synthetic Nonivamide with generic natural capsaicin extracts introduces severe quality control and processing liabilities. Commercial 'natural capsaicin' is rarely a single molecule; it is typically a crude mixture containing roughly 60% capsaicin and 30% dihydrocapsaicin, along with trace plant lipids and pigments[1]. This batch-to-batch variability makes natural extracts unsuitable for precise pharmaceutical dosing or standardized defense sprays [2]. Furthermore, natural extracts are prone to thermal degradation, color shifting, and the release of unwanted odors when subjected to the high temperatures required for polymer extrusion in cable manufacturing or marine coatings . For bulk industrial applications, achieving the ≥98% purity of Nonivamide using natural extraction methods (such as supercritical fluid extraction) is economically prohibitive, forcing buyers to choose between inconsistent crude extracts or cost-inefficient pure natural capsaicin [1].

Batch-to-Batch Reproducibility via Single-Molecule Purity

Natural capsaicin is typically procured as a mixed extract containing approximately 60% capsaicin and 30% dihydrocapsaicin, leading to significant lot-to-lot variability [1]. In contrast, synthetically produced Nonivamide (PAVA) delivers ≥98% single-molecule purity, eliminating the compositional fluctuations inherent to agriculturally derived extracts [2].

Evidence DimensionActive compound purity and composition
Target Compound Data≥98% pure single-molecule Nonivamide
Comparator Or BaselineNatural capsaicin extract (~60% capsaicin, ~30% dihydrocapsaicin)
Quantified DifferenceElimination of ~30-40% secondary capsaicinoid impurities
ConditionsCommercial bulk procurement specifications

Guarantees predictable dosing and regulatory compliance in pharmaceutical and defense formulations by eliminating agricultural variability.

Thermal Stability for High-Temperature Polymer Extrusion

Incorporating deterrents into industrial plastics requires materials that can withstand extrusion temperatures. Nonivamide exhibits superior thermal stability compared to complex natural extracts, with a decomposition temperature reaching approximately 340 °C. Natural capsaicin mixtures are prone to thermal degradation and color shifting during high-temperature processing, whereas Nonivamide maintains structural integrity without adding unwanted odors or greasiness [1].

Evidence DimensionThermal decomposition temperature
Target Compound Data~340 °C decomposition threshold
Comparator Or BaselineNatural capsaicin extracts (susceptible to premature degradation and color alteration)
Quantified DifferenceSignificantly expanded thermal processing window
ConditionsHigh-temperature compounding for anti-fouling and cable coatings

Enables the direct integration of the active deterrent into molten polymers without loss of efficacy or aesthetic degradation of the final plastic.

Procurement Economics vs. TRPV1 Activation Potency

While pure natural capsaicin achieves 16,000,000 Scoville Heat Units (SHU), isolating it to high purity requires expensive two-stage solvent and supercritical fluid extraction . Nonivamide provides approximately 9,200,000 SHU (roughly 50-60% the potency of natural capsaicin) but is synthesized at a fraction of the cost—often cited as costing up to four to ten times less than highly purified natural capsaicin . It maintains a highly effective TRPV1 activation profile with an EC50 of ~1.4 to 5.1 mg/L depending on the assay.

Evidence DimensionCost-to-potency ratio
Target Compound Data9.2 million SHU at ~10-25% the cost of pure natural extracts
Comparator Or BaselinePure natural capsaicin (16 million SHU at 4x-10x higher cost)
Quantified Difference~50% reduction in absolute potency offset by a 75-90% reduction in procurement cost
ConditionsBulk industrial procurement for deterrent applications

Provides the necessary economic feasibility for large-scale industrial use, such as marine coatings and agricultural deterrents, where pure natural capsaicin is prohibitively expensive.

Targeted Cytotoxicity and Cellular Selectivity

In advanced in vitro models, whole-fruit Capsicum extracts—despite containing high levels of natural capsaicin—exhibit significantly lower cytotoxic activity and selectivity against specific tumor cell lines due to the presence of competing phytochemicals [1]. Pure synthetic vanillylamides, including Nonivamide and its structural analogs, demonstrate up to a 30-fold improvement in selectivity indices (tumor vs. non-tumor cells) compared to crude extracts, driven by precise, unhindered receptor binding[1].

Evidence DimensionCytotoxic selectivity index (tumor vs. normal fibroblasts)
Target Compound DataPure synthetic vanillylamides (Selectivity indices up to 35)
Comparator Or BaselineWhole-fruit Capsicum extract (~80% capsaicin content)
Quantified DifferenceUp to 30-fold higher selectivity for pure synthetic analogs
ConditionsIn vitro cytotoxicity assays across multiple cell lines

Validates the necessity of using highly purified synthetic molecules over crude agricultural extracts in targeted pharmaceutical research.

High-Temperature Polymer Compounding for Rodent-Repellent Cables

Directly leveraging its ~340 °C decomposition temperature and lack of plant-based impurities, Nonivamide is extruded into wire and cable jacketing to prevent rodent damage without degrading the polymer matrix .

Marine Anti-Fouling Coatings

Utilizing its cost-efficiency and consistent TRPV1 activation, Nonivamide serves as a non-toxic, metal-free biocide alternative in marine paints, preventing barnacle and algae attachment at a fraction of the cost of pure natural capsaicin .

Standardized Riot Control and Personal Defense Sprays (PAVA)

Relying on its ≥98% single-molecule purity, Nonivamide ensures exact, reproducible pungency (approx. 9.2 million SHU) for law enforcement sprays, avoiding the lot-to-lot legal and physiological unpredictability of agricultural pepper extracts [1].

Topical Analgesics and Pain Management Formulations

Benefiting from strict compositional consistency, Nonivamide is utilized as an Active Pharmaceutical Ingredient (API) in heat-therapy patches and creams, providing reliable receptor desensitization without the variable dosing inherent to mixed capsaicinoid extracts[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Powder with a stinging odor; [Sigma-Aldrich MSDS]
Solid
White powder or crystals; odourless

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

293.19909372 Da

Monoisotopic Mass

293.19909372 Da

Boiling Point

492.7

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

124.00 to 128.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S846B891OR

GHS Hazard Statements

Aggregated GHS information provided by 1509 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1509 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1504 of 1509 companies with hazard statement code(s):;
H301 (86.1%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (86.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (86.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (13.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nonivamide is used as a topical analgesic and is also used as a flavoring ingredient,,.

Pharmacology

Relieves minor aches and pains of muscles and joints [L2641], [L2642].

Mechanism of Action

Nonivamide is a naturally occurring analog of [DB06774], isolated from peppers, described to produce effects similar to [DB06774]. It is an agonist of the VR1 (vanilloid/TRPV1 receptor). It serves as a transient agonist of these receptors, which are potentiated by pro-inflammatory drugs, a phenomenon that leads to thermal hyperalgesia, or increased heat sensation. Nonivamide has been shown to stimulate afferent neurons with about half the potency of [DB06774]. Agonism of the VR1 (TRPV1) (vanilloid) receptor by Nonivamide was demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death [MSDS]. Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers, providing short-acting irritant and algesic properties. Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature. After repetitive administration, capsaicinoids have been reported to lead to desensitization to nociceptive stimuli possibly by long-acting depletion of peptide neurotransmitters (substance P) from peripheral sensory neurons. Capsaicinoids can modulate muscle tone (in bladder, bronchus etc.). Intravenous injection of nonivamide to rats (10 μg/kg) has been found to lead to bradycardia. The cardiovascular effects are partly explained by substance P release. Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilatation, and increased salivation. Capsaicinoids have shown to illicit bronchospastic effects in guinea pigs. Capsaicin and its analogs were reported to increase barbiturate sleeping time in rats by interacting with hepatic metabolizing enzymes.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Transient receptor potential channels
TRPV1 [HSA:7442] [KO:K05222]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

2444-46-4

Metabolism Metabolites

Limited information is available on pharmacokinetics and metabolism of nonivamide. For the closely related [DB06774] and other capsaicinoids, gastrointestinal absorption is rapid and almost entirely complete in studies of rats (oral dose of about 10 to 15 mg/kg of combined capsaicin and dihydrocapsaicin) with about 85% of the dose being absorbed within 3 hours. Both substances undergo first-pass metabolism in the liver and partly metabolized at the site of absorption.

Wikipedia

Nonivamide

Biological Half Life

About 7 minutes.

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking
Pharmaceuticals

General Manufacturing Information

Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Walker J, Ley JP, Schwerzler J, Lieder B, Beltran L, Ziemba PM, Hatt H, Hans J, Widder S, Krammer GE, Somoza V. Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages. Mol Nutr Food Res. 2017 Feb;61(2). doi: 10.1002/mnfr.201600474. Epub 2016 Nov 15. PubMed PMID: 27666931.
2: Duan L, Peng H, Li G, Wang R, Chen Y. Utility of in vitro and in vivo systems for studying the permeability of capsaicin and nonivamide through different intestinal regions. Xenobiotica. 2018 Jun;48(6):541-545. doi: 10.1080/00498254.2017.1344790. Epub 2017 Jul 6. PubMed PMID: 28627264.
3: Moro C, Bass J, Scott AM, Canetti EFD. Enhancing capillary blood collection: The influence of nicotinic acid and nonivamide. J Clin Lab Anal. 2017 Nov;31(6). doi: 10.1002/jcla.22142. Epub 2017 Jan 19. PubMed PMID: 28102549.
4: Rohm B, Riedel A, Ley JP, Widder S, Krammer GE, Somoza V. Capsaicin, nonivamide and trans-pellitorine decrease free fatty acid uptake without TRPV1 activation and increase acetyl-coenzyme A synthetase activity in Caco-2 cells. Food Funct. 2015 Jan;6(1):173-85. doi: 10.1039/c4fo00435c. Epub 2014 Nov 25. PubMed PMID: 25422952.
5: Yeh JL, Lo YC, Wang Y, Chen IJ. Cardiovascular interactions of nonivamide, glyceryl nonivamide, capsaicin analogues, and substance P antagonist in rats. Brain Res Bull. 1993;30(5-6):641-8. PubMed PMID: 7681355.
6: Zinner C, Holmberg HC, Sperlich B. Topical application of cream containing nonivamide and nicoboxil does not enhance the performance of experienced cyclists during a 4-km time-trial. Eur J Appl Physiol. 2016 May;116(5):969-74. doi: 10.1007/s00421-016-3357-3. Epub 2016 Mar 22. PubMed PMID: 27002820.
7: Blahova Z, Holm JC, Weiser T, Richter E, Trampisch M, Akarachkova E. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. J Pain Res. 2016 Dec 14;9:1221-1230. doi: 10.2147/JPR.S118329. eCollection 2016. PubMed PMID: 28008281; PubMed Central PMCID: PMC5167490.
8: Hochkogler CM, Lieder B, Rust P, Berry D, Meier SM, Pignitter M, Riva A, Leitinger A, Bruk A, Wagner S, Hans J, Widder S, Ley JP, Krammer GE, Somoza V. A 12-week intervention with nonivamide, a TRPV1 agonist, prevents a dietary-induced body fat gain and increases peripheral serotonin in moderately overweight subjects. Mol Nutr Food Res. 2017 May;61(5). doi: 10.1002/mnfr.201600731. Epub 2017 Feb 22. PubMed PMID: 28012242.
9: Warnecke JM, Wendt T, Winkler S, Schak M, Schiffer T, Kohl-Bareis M. Evaluation of changes in the haemoglobin of skin and muscle tissue of the calf, as induced by topical application of a nonivamide/nicoboxil cream. Can J Physiol Pharmacol. 2014 Feb;92(2):149-54. doi: 10.1139/cjpp-2013-0158. Epub 2013 Oct 21. PubMed PMID: 24502638.
10: Herrmann S, Daniels R, Lunter D. Methods for the determination of the substantivity of topical formulations. Pharm Dev Technol. 2017 Jun;22(4):487-491. doi: 10.3109/10837450.2015.1135346. Epub 2016 Jan 11. PubMed PMID: 26754018.
11: Rohm B, Holik AK, Somoza MM, Pignitter M, Zaunschirm M, Ley JP, Krammer GE, Somoza V. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway. Mol Nutr Food Res. 2013 Nov;57(11):2008-18. doi: 10.1002/mnfr.201200846. Epub 2013 Aug 9. PubMed PMID: 23929722.
12: Rohm B, Holik AK, Kretschy N, Somoza MM, Ley JP, Widder S, Krammer GE, Marko D, Somoza V. Nonivamide enhances miRNA let-7d expression and decreases adipogenesis PPARγ expression in 3T3-L1 cells. J Cell Biochem. 2015 Jun;116(6):1153-63. doi: 10.1002/jcb.25052. PubMed PMID: 25704235; PubMed Central PMCID: PMC4949678.
13: Heck R, Lukić MŽ, Savić SD, Daniels R, Lunter DJ. Ex vivo skin permeation and penetration of nonivamide from and in vivo skin tolerability of film-forming formulations containing porous silica. Eur J Pharm Sci. 2017 Aug 30;106:34-40. doi: 10.1016/j.ejps.2017.05.045. Epub 2017 May 22. PubMed PMID: 28546105.
14: Gaubitz M, Schiffer T, Holm C, Richter E, Pisternick-Ruf W, Weiser T. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. Eur J Pain. 2016 Feb;20(2):263-73. doi: 10.1002/ejp.719. Epub 2015 Apr 30. PubMed PMID: 25929250; PubMed Central PMCID: PMC5029595.
15: Wu PC, Fang JY, Huang YB, Tsai YH. Development and evaluation of transdermal patches of nonivamide and sodium nonivamide acetate. Pharmazie. 1997 Feb;52(2):135-8. PubMed PMID: 9122272.
16: Yeh JL, Chen IJ. Cardiovascular effects of nonivamide succinate. Gaoxiong Yi Xue Ke Xue Za Zhi. 1991 Apr;7(4):173-82. PubMed PMID: 2030524.
17: Hochkogler CM, Lieder B, Schachner D, Heiss E, Schröter A, Hans J, Ley JP, Krammer GE, Somoza V. Capsaicin and nonivamide similarly modulate outcome measures of mitochondrial energy metabolism in HepG2 and 3T3-L1 cells. Food Funct. 2018 Feb 21;9(2):1123-1132. doi: 10.1039/c7fo01626c. PubMed PMID: 29362767.
18: Zhou J, Yang C, Wang J, Sun P, Fan P, Tian K, Liu S, Xia C. Toxic effects of environment-friendly antifoulant nonivamide on Phaeodactylum tricornutum. Environ Toxicol Chem. 2013 Apr;32(4):802-9. doi: 10.1002/etc.2132. Epub 2013 Mar 1. PubMed PMID: 23341258.
19: Lunter DJ, Daniels R. New film forming emulsions containing Eudragit® NE and/or RS 30D for sustained dermal delivery of nonivamide. Eur J Pharm Biopharm. 2012 Oct;82(2):291-8. doi: 10.1016/j.ejpb.2012.06.010. Epub 2012 Jun 28. PubMed PMID: 22750130.
20: Hochkogler CM, Rohm B, Hojdar K, Pignitter M, Widder S, Ley JP, Krammer GE, Somoza V. The capsaicin analog nonivamide decreases total energy intake from a standardized breakfast and enhances plasma serotonin levels in moderately overweight men after administered in an oral glucose tolerance test: a randomized, crossover trial. Mol Nutr Food Res. 2014 Jun;58(6):1282-90. doi: 10.1002/mnfr.201300821. Epub 2014 Feb 7. PubMed PMID: 24753478.

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